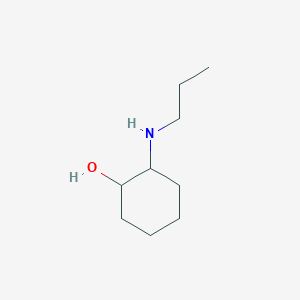
2-(Propylamino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propylamino)cyclohexanol, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive drugs. It is structurally similar to amphetamine and methamphetamine. This compound is commonly used as a nasal decongestant and is also used recreationally for its stimulant effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylamino)cyclohexanol typically involves the reaction of cyclohexanone with propylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The process involves the following steps:
Formation of Imine: Cyclohexanone reacts with propylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form 2-(propylamino)cyclohexanol.
Industrial Production Methods
Industrial production of 2-(propylamino)cyclohexanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Propylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
2-(Propylamino)cyclohexanol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for its potential therapeutic uses, including as a nasal decongestant and in the treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(propylamino)cyclohexanol involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and euphoria. The compound targets monoamine transporters and inhibits their reuptake, resulting in elevated levels of neurotransmitters in the synaptic cleft .
Comparación Con Compuestos Similares
Similar Compounds
Amphetamine: Similar stimulant effects but with a different chemical structure.
Methamphetamine: More potent stimulant with a higher potential for abuse.
Cyclohexanol: Similar structure but lacks the propylamino group, resulting in different chemical properties and uses.
Uniqueness
2-(Propylamino)cyclohexanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a cyclohexanol backbone with a propylamino group makes it a versatile compound with various applications in different fields.
Propiedades
Número CAS |
66179-67-7 |
|---|---|
Fórmula molecular |
C9H19NO |
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
2-(propylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3 |
Clave InChI |
SXOCCHYQGUFUDW-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


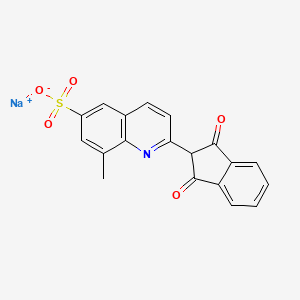
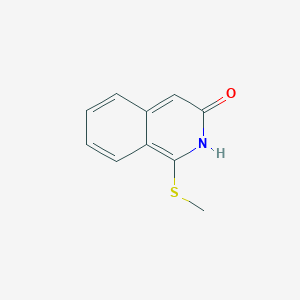
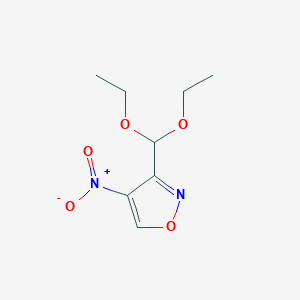
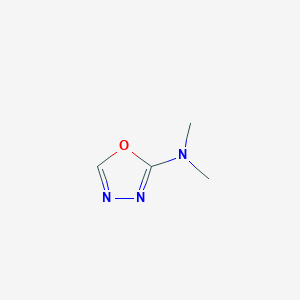
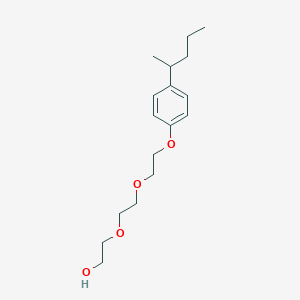
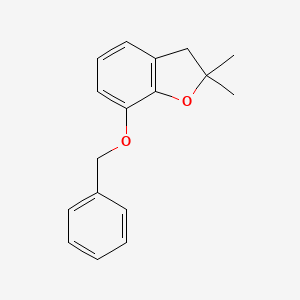
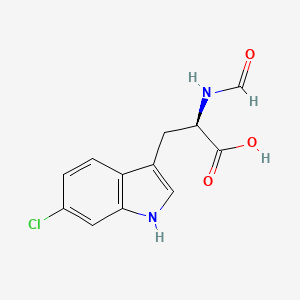
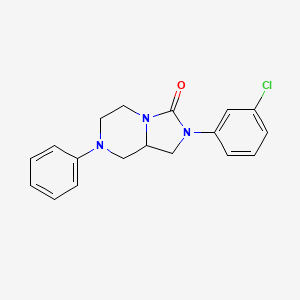


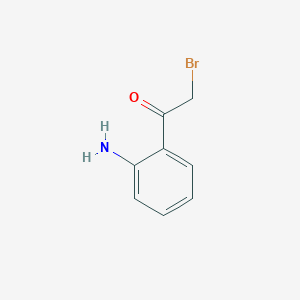
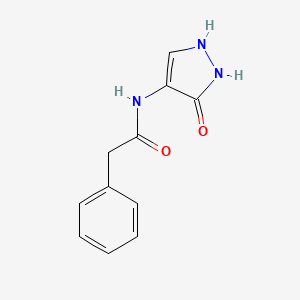
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
